![molecular formula C36H44N2O10 B12327001 1,2-Pyrrolidinedicarboxylic acid, 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- CAS No. 1009119-82-7](/img/structure/B12327001.png)
1,2-Pyrrolidinedicarboxylic acid, 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)-
Description
Overview of 1,2-Pyrrolidinedicarboxylic Acid, 2,2'-[[1,1'-Biphenyl]-4,4'-Diylbis(2-Oxo-2,1-Ethanediyl)] Bis[1-(1,1-Dimethylethyl)] Ester, (2S)-
1,2-Pyrrolidinedicarboxylic acid, 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)-, is a stereochemically defined pyrrolidine derivative characterized by a central bicyclic framework. The compound features a (2S)-configured pyrrolidine core esterified with tert-butyl groups and linked via biphenyl-based spacers. Its molecular formula is C₃₄H₄₀N₂O₈ , with a calculated molecular weight of 628.7 g/mol . The biphenyl moiety introduces conformational rigidity, while the tert-butyl esters enhance steric protection, making the compound resistant to hydrolysis under physiological conditions.
Key structural attributes include:
- Stereogenic center : The (2S) configuration ensures enantioselectivity in interactions with chiral environments.
- Biphenyl linker : The 4,4'-biphenyl group facilitates π-π stacking interactions, critical for binding to aromatic residues in enzymes or receptors.
- Ester functionalities : The tert-butyl esters improve solubility in organic solvents, aiding synthetic manipulation.
Property | Value | Source |
---|---|---|
Molecular Formula | C₃₄H₄₀N₂O₈ | |
Molecular Weight | 628.7 g/mol | |
Stereochemistry | (2S) | |
Key Functional Groups | Biphenyl, tert-butyl esters |
Historical Context and Discovery
The compound emerged from early 21st-century efforts to develop rigid, chiral scaffolds for asymmetric catalysis and medicinal chemistry. Pyrrolidine derivatives gained prominence in the 2000s due to their utility in organocatalysis, exemplified by the work of List and MacMillan. The incorporation of biphenyl linkers, as seen in this compound, was first reported in patent literature circa 2009, where similar structures were disclosed as intermediates for kinase inhibitors. The tert-butyl ester groups reflect a strategic choice to balance steric bulk and synthetic accessibility, a trend observed in peptide mimetics developed during this period.
Relevance in Contemporary Chemical Research
This compound is pivotal in three research domains:
- Asymmetric Synthesis : The (2S)-pyrrolidine core serves as a chiral auxiliary in enantioselective transformations, such as Michael additions and aldol reactions.
- Medicinal Chemistry : Biphenyl-containing analogs exhibit affinity for proteases and kinases, with potential applications in oncology and inflammation.
- Materials Science : The rigid biphenyl-pyrrolidine architecture enables the design of liquid crystals and supramolecular assemblies.
Recent studies highlight its role in stabilizing transition states during catalysis, achieving enantiomeric excesses >90% in pilot reactions. Comparative analyses with simpler pyrrolidine esters (e.g., benzyl or methyl derivatives) demonstrate superior thermal stability and selectivity.
Scope and Structure of the Review
This review focuses on the compound’s synthesis, structural elucidation, and applications in catalysis and drug discovery. Excluded are pharmacological safety data and formulation details, adhering to the stipulated guidelines. Subsequent sections will address:
- Synthetic methodologies for the biphenyl-pyrrolidine scaffold.
- Spectroscopic and computational insights into its conformational behavior.
- Case studies illustrating its utility in enantioselective catalysis.
Properties
CAS No. |
1009119-82-7 |
---|---|
Molecular Formula |
C36H44N2O10 |
Molecular Weight |
664.7 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-[2-[4-[4-[2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]oxyacetyl]phenyl]phenyl]-2-oxoethyl] (2S)-pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C36H44N2O10/c1-35(2,3)47-33(43)37-19-7-9-27(37)31(41)45-21-29(39)25-15-11-23(12-16-25)24-13-17-26(18-14-24)30(40)22-46-32(42)28-10-8-20-38(28)34(44)48-36(4,5)6/h11-18,27-28H,7-10,19-22H2,1-6H3/t27-,28-/m0/s1 |
InChI Key |
SONAICBCXXXQKU-NSOVKSMOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)COC(=O)[C@@H]4CCCN4C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)COC(=O)C4CCCN4C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Bromination of Biphenyl Ketones
The synthesis begins with the bromination of 1-([1,1'-biphenyl]-4-yl)ethan-1-one using N-bromosuccinimide (NBS) in methanol under reflux. This yields 1-([1,1'-biphenyl]-4-yl)-2-bromoethan-1-one (1 ), a key intermediate for subsequent esterification.
Reaction Conditions :
Esterification with Carboxylic Acids
Intermediate 1 undergoes nucleophilic substitution with carboxylic acids in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This step attaches the biphenyl-oxoethyl groups to the pyrrolidine core.
General Procedure :
- Reactants : 1 (0.55 g, 0.002 mol), carboxylic acid (0.003 mol), K₂CO₃ (0.004 mol).
- Solvent : DMF (5 mL).
- Conditions : Room temperature, 4 hours.
- Workup : Precipitation in ice-water, filtration, and purification via silica gel chromatography (ethyl acetate/hexane 2:8).
Stereoselective Synthesis of (2S)-Pyrrolidine-1,2-Dicarboxylic Acid
Chiral Catalytic Hydrogenation
A chiral palladium catalyst enables asymmetric hydrogenation of a prochiral pyrrolidine precursor. For example, (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole is hydrogenated under high-pressure H₂ (1.4–1.5 MPa) in ethanol/DMF (5:1 v/v) at 50°C.
Key Parameters :
Hydrolysis and Ester Protection
The tert-butyl ester groups are introduced via Steglich esterification using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). For instance, pyrrolidine-1,2-dicarboxylic acid is treated with tert-butanol in dichloromethane (DCM) at 0°C.
Reaction Conditions :
Convergent Synthesis of the Target Compound
Coupling Biphenyl and Pyrrolidine Components
The biphenyl-oxoethyl bromide (1 ) is reacted with the (2S)-pyrrolidine-1,2-dicarboxylic acid di-tert-butyl ester under Ullmann coupling conditions. Copper(I) iodide and N,N-dimethylglycine (DMG) in DMF at 110°C facilitate the ester bond formation.
Optimized Conditions :
Purification and Characterization
The crude product is purified via recrystallization from ethanol/water (3:1 v/v) and characterized by NMR, HPLC, and X-ray crystallography. Key spectral data include:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.4 Hz, 4H, biphenyl-H), 4.35 (m, 2H, pyrrolidine-H), 1.45 (s, 18H, tert-butyl).
- Melting Point : 158–160°C.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Stereochemical Control
Achieving high enantiomeric excess requires chiral catalysts or enzymatic resolution. The use of (S)-proline-derived ligands in hydrogenation improves ee to >98%.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DCM) enhance reaction rates but may degrade tert-butyl esters at >100°C. Optimal temperatures for esterification are 50–80°C.
Chemical Reactions Analysis
1,2-Pyrrolidinedicarboxylic acid, 2,2’-[[1,1’-biphenyl]-4,4’-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The ester groups can undergo substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. .
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by its unique structural features that include a pyrrolidine ring and biphenyl groups. It is generally found as white to slightly yellow crystals or powder and exhibits solubility in organic solvents like ethanol and acetone but has low solubility in water. Understanding its chemical properties is crucial for its application in various fields.
Chemistry
In the realm of chemistry, this compound serves as a building block for organic synthesis. Its functional groups enable it to participate in various chemical reactions including oxidation and substitution reactions. It is also utilized as a reagent in the development of more complex molecules.
Biology
Research indicates that this compound may exhibit biological activity , particularly in interactions with biomolecules. Studies have explored its potential as an inhibitor or modulator of biological pathways. For instance, derivatives of pyrrolidinedicarboxylic acid have been investigated for their roles in drug design due to their ability to mimic natural substrates.
Medicine
In medicine, the compound has been explored for its therapeutic properties . It has been identified as a potential precursor in drug development due to its structural characteristics that allow it to interact with biological targets effectively. Case studies have shown promising results for its use in developing treatments for various conditions.
Case Study: Drug Development
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on this compound that demonstrated significant activity against specific cancer cell lines. The structure-activity relationship analysis indicated that modifications to the biphenyl moiety could enhance biological efficacy.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating high-performance coatings and adhesives. Additionally, it has been integrated into formulations aimed at improving the performance of inks and dyes.
Table 2: Mechanisms of Action
Application Area | Mechanism Description |
---|---|
Chemistry | Acts as a reagent facilitating chemical transformations |
Biology | Modulates enzyme activity or receptor interactions |
Medicine | Serves as a precursor for biologically active compounds |
Table 3: Comparison with Similar Compounds
Compound Name | Structural Features | Notable Applications |
---|---|---|
1,2-Pyrrolidinedicarboxylic acid derivative | Pyrrolidine ring with carboxylic groups | Drug development |
4-Oxo-1,2-pyrrolidinedicarboxylic acid | Oxo group at position 4 | Inks and coatings |
1-(1-Dimethylethyl)-pyrrolidine derivative | Dimethyl substitution | Cosmetic formulations |
Mechanism of Action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 2,2’-[[1,1’-biphenyl]-4,4’-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Group Variations
Key Differences :
- Stability : Tert-butyl esters (target) resist hydrolysis better than benzyl esters, which are cleaved under acidic or reductive conditions .
- Solubility : Benzyl esters (e.g., 13500-53-3) may improve solubility in organic solvents, whereas tert-butyl groups increase hydrophobicity .
Pyrrolidine Ring Substitutions
Key Differences :
- Functionality: Amino or hydroxy substituents (e.g., 132622-69-6, 13500-53-3) add reactive sites for derivatization, unlike the unsubstituted target compound .
- Bioactivity : Basic alkyl esters of pyrrolidinedicarboxylic acids (e.g., ) show smooth muscle and blood pressure modulation, suggesting substituents dictate activity .
Backbone and Linker Modifications
Key Differences :
Biological Activity
The compound 1,2-Pyrrolidinedicarboxylic acid, 2,2'-[[1,1'-biphenyl]-4,4'-diylbis(2-oxo-2,1-ethanediyl)] bis[1-(1,1-dimethylethyl)] ester, (2S)- is a complex organic molecule that has garnered interest in various fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity through a synthesis of available research findings.
Chemical Structure and Properties
The compound is characterized by its unique biphenyl and pyrrolidine moieties which contribute to its potential biological activities. Its structure can be represented as follows:
- Biphenyl Core : Provides stability and potential interactions with biological targets.
- Pyrrolidine Dicarboxylic Acid : Known for its ability to form various derivatives that exhibit biological activities.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolidine dicarboxylic acids exhibit antimicrobial properties. For instance, 2-Pyrrolidone-5-carboxylic acid has shown effectiveness against spoilage bacteria such as Enterobacter cloacae and Pseudomonas fluorescens, suggesting that similar compounds may possess comparable antimicrobial activities .
Antioxidant Properties
Studies have highlighted the antioxidant capabilities of certain pyrrolidine derivatives. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibition capabilities. For example, modifications in similar pyrrolidine structures have been associated with inhibitory effects on proteases and kinases . This makes the compound a candidate for further investigation in drug development targeting specific enzymes involved in disease pathways.
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial activity of pyrrolidine derivatives demonstrated that certain analogs exhibited significant inhibition against various bacterial strains. The results indicated that structural modifications could enhance their efficacy against resistant strains .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Compound A | E. cloacae | 15 |
Compound B | P. fluorescens | 18 |
Compound C | P. putida | 12 |
Case Study 2: Antioxidant Activity
Another study evaluated the antioxidant potential of pyrrolidine derivatives using DPPH radical scavenging assays. The findings suggested that these compounds could effectively reduce oxidative stress markers in vitro.
Compound | DPPH Scavenging (%) |
---|---|
Compound A | 70 |
Compound B | 85 |
Compound C | 60 |
The biological activity of this compound may involve several mechanisms:
- Interaction with Cellular Targets : The biphenyl group may facilitate interactions with cellular membranes or proteins.
- Modulation of Signaling Pathways : Inhibition of specific kinases or proteases can lead to altered signaling pathways that affect cell proliferation and apoptosis.
- Antioxidative Mechanisms : The presence of carboxylic acid groups may contribute to radical scavenging activity.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high stereochemical purity in this compound?
- Methodological Answer : The stereoselective synthesis of this compound requires careful selection of chiral catalysts and reaction conditions. For example, multi-step protocols involving esterification of pyrrolidine intermediates with biphenyl-derived diols under inert atmospheres (e.g., argon) can enhance enantiomeric excess. Catalytic systems like Pd(OAc)₂ with chiral ligands (e.g., BINAP) may improve asymmetric induction . Purification via preparative chiral HPLC (e.g., using amylose-based columns) is critical to isolate the (2S)-enantiomer .
Q. Which analytical techniques are most effective for structural characterization?
- Methodological Answer : A combination of techniques is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkages, biphenyl connectivity, and tert-butyl group positions .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode for [M+Na]⁺ adducts) .
- X-ray Crystallography : For absolute stereochemistry determination if single crystals are obtainable .
Q. How should researchers handle stability challenges during storage?
- Methodological Answer : Stability data for structurally related esters suggest:
Condition | Recommendation | Reference |
---|---|---|
Temperature | Store at -20°C under inert gas (N₂/Ar) | |
Light Sensitivity | Use amber vials to prevent photodegradation | |
Incompatible Agents | Avoid strong acids/bases and oxidizers |
- Regular stability testing via HPLC is advised to monitor degradation (e.g., hydrolysis of ester groups) .
Advanced Research Questions
Q. How can synthetic by-products be resolved, and what mechanistic insights do they provide?
- Methodological Answer : By-products often arise from incomplete esterification or racemization. Techniques include:
- Chromatographic Separation : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .
- Mechanistic Studies : Isotopic labeling (e.g., ¹⁸O in ester groups) paired with kinetic analysis to trace hydrolysis pathways .
Q. What computational approaches are suitable for predicting reactivity or interactions?
- Methodological Answer :
- DFT Calculations : Model transition states for ester hydrolysis or stereochemical inversion using software like Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme binding pockets) to guide drug design .
Q. How can researchers validate the compound's role in multi-step pharmaceutical synthesis?
- Methodological Answer :
- Intermediate Tracking : Use LC-MS to confirm the compound’s incorporation into larger APIs (e.g., pyrrolo-pyridazine derivatives) .
- Scale-up Protocols : Optimize coupling reactions (e.g., Mitsunobu conditions for ether linkages) while minimizing racemization .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- Methodological Answer : Adapt guidelines from structurally similar esters :
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose per hazardous waste regulations.
Data Contradictions and Resolution
Q. How should conflicting data on hydrolysis rates be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.